molecular formula C42H72O13 B14079280 (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(E)-6-hydroxy-6-methylhept-2-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol CAS No. 948046-19-3

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(E)-6-hydroxy-6-methylhept-2-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol

Cat. No.: B14079280
CAS No.: 948046-19-3
M. Wt: 785.0 g/mol
InChI Key: ILJYZCXXIMQFDJ-ZTGNBZBHSA-N
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Description

The compound (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(E)-6-hydroxy-6-methylhept-2-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol is a complex organic molecule characterized by multiple hydroxyl groups and a polycyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, typically starting with simpler organic molecules. The process often includes:

    Formation of the polycyclic core: This step may involve cyclization reactions, often catalyzed by acids or bases.

    Introduction of hydroxyl groups: Hydroxylation reactions, using reagents like osmium tetroxide or hydrogen peroxide, are employed to introduce hydroxyl groups at specific positions.

    Glycosylation: The attachment of sugar moieties is achieved through glycosylation reactions, often using glycosyl donors and acceptors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, such as fermentation using genetically engineered microorganisms. These methods can be more efficient and environmentally friendly compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions, using agents like sodium borohydride or lithium aluminum hydride, can convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at specific positions, often facilitated by reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Bases: Sodium hydroxide, potassium tert-butoxide

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives

Scientific Research Applications

The compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Enzyme inhibition: It can inhibit specific enzymes, affecting metabolic pathways.

    Receptor binding: The compound may bind to specific receptors, modulating cellular signaling pathways.

    Gene expression: It can influence gene expression, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(E)-6-hydroxy-6-methylhept-2-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
  • This compound

Uniqueness

The compound’s uniqueness lies in its specific stereochemistry and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

948046-19-3

Molecular Formula

C42H72O13

Molecular Weight

785.0 g/mol

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(E)-6-hydroxy-6-methylhept-2-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C42H72O13/c1-20(11-10-14-38(3,4)51)22-12-16-41(8)28(22)23(44)17-26-40(7)15-13-27(45)39(5,6)35(40)24(18-42(26,41)9)53-37-34(32(49)30(47)25(19-43)54-37)55-36-33(50)31(48)29(46)21(2)52-36/h11,21-37,43-51H,10,12-19H2,1-9H3/b20-11+/t21-,22+,23+,24-,25+,26+,27-,28-,29-,30+,31+,32-,33+,34+,35-,36-,37+,40+,41+,42+/m0/s1

InChI Key

ILJYZCXXIMQFDJ-ZTGNBZBHSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C[C@@]4([C@H](C[C@H]([C@H]5[C@]4(CC[C@@H]5/C(=C/CCC(C)(C)O)/C)C)O)[C@@]6([C@@H]3C([C@H](CC6)O)(C)C)C)C)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(=CCCC(C)(C)O)C)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O

Origin of Product

United States

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